2-(2-Chlorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone

Description

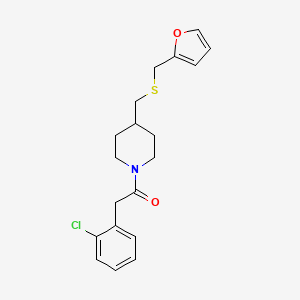

2-(2-Chlorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone is a complex organic compound featuring a 2-chlorophenyl group linked to an ethanone moiety, which is further substituted with a piperidine ring modified by a furan-2-ylmethyl thioether chain. Its molecular formula is C₁₉H₁₈ClN₃O₂S₂ (molar mass: 419.95 g/mol) . The compound’s structural uniqueness lies in the integration of a furan-thioether-piperidine scaffold, which may influence its physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity) and biological interactions.

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO2S/c20-18-6-2-1-4-16(18)12-19(22)21-9-7-15(8-10-21)13-24-14-17-5-3-11-23-17/h1-6,11,15H,7-10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJWEYHNTYEOTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC2=CC=CO2)C(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the core piperidine structure. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Attachment of the Furan Moiety: The furan moiety can be attached through a nucleophilic substitution reaction involving furan-2-ylmethyl chloride and the piperidine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chlorophenyl group to a phenyl group.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific receptors in the body.

Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects , synthetic pathways , and biological relevance .

Substituent Variations in Piperidine/Ethanone Derivatives

Key Structural and Functional Differences

- Aromatic vs.

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) often exhibit stronger receptor affinity due to additional nitrogen atoms, whereas piperidine-based compounds (e.g., target compound) may prioritize blood-brain barrier penetration.

- Chlorophenyl Positioning : The 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in affects steric hindrance and electronic effects, influencing target binding.

Pharmacological and Regulatory Insights

- Psychoactive Potential: The target compound’s structural resemblance to regulated synthetic cannabinoids (e.g., JWH-203, which shares a chlorophenyl-ethanone core ) suggests possible CNS activity, though this requires validation.

- Antibacterial Applications : Chlorothiophene-containing analogs (e.g., ) demonstrate moderate antibacterial efficacy, implying that the target compound’s furan-thioether group could be optimized for similar uses.

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone , also known by its CAS number 1396856-37-3 , is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often explored for their diverse pharmacological activities, including potential applications in oncology and antimicrobial therapies. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 349.9 g/mol . Its structure includes a chlorophenyl group, a furan moiety, and a piperidine ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClNO2S |

| Molecular Weight | 349.9 g/mol |

| CAS Number | 1396856-37-3 |

Antimicrobial Activity

Piperidine derivatives have been extensively studied for their antimicrobial properties. A review of synthesized piperidine compounds demonstrated notable antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria . The presence of the chlorophenyl and furan groups is believed to enhance these effects. For example, compounds similar to the one showed minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL against various pathogens .

Case Studies and Research Findings

- Anticancer Studies :

- Antimicrobial Tests :

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is often influenced by their structural components:

- Chlorophenyl Group : Enhances lipophilicity and may contribute to cellular permeability.

- Furan Moiety : Known for its ability to participate in various chemical reactions, potentially influencing biological interactions.

- Piperidine Ring : Central to the pharmacological profile, providing a scaffold for interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.